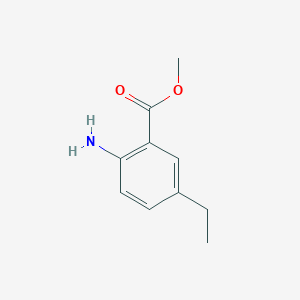

Methyl 2-amino-5-ethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

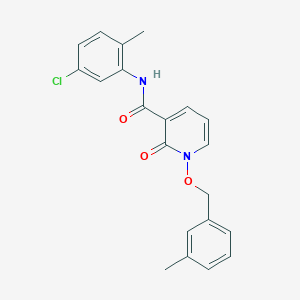

Methyl 2-amino-5-ethylbenzoate is a research chemical with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2) and an ethyl group (C2H5) at the 2nd and 5th positions respectively. The benzene ring is also substituted with a methyl ester group (COOCH3) at the 1st position .Wissenschaftliche Forschungsanwendungen

Synthesis of Fine Chemical Intermediates

Methyl 2-amino-5-ethylbenzoate serves as a precursor in the synthesis of complex molecules due to its functional groups that allow for further chemical modifications. For example, it has been utilized in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting its importance in pharmaceutical synthesis. The process involved methylation, ethylation, and oxidation steps to achieve the desired product, showcasing the chemical's versatility in organic synthesis (Wang Yu, 2008).

Antimicrobial Activity

The compound has been indirectly involved in studies exploring the antimicrobial potential of new molecules. While the direct application of this compound in antimicrobial studies is not highlighted, its structural relatives have been synthesized and tested against various microorganisms. These studies underline the potential of structurally similar compounds in contributing to the development of new antimicrobial agents (A. Balkan, Hüsne Urgun, M. Özalp, 2001).

Synthesis of Anticancer Intermediates

Furthermore, this compound's derivatives have been key intermediates in synthesizing compounds with anticancer properties. The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a pivotal intermediate for anticancer drugs that inhibit thymidylate synthase, exemplifies the compound's role in creating therapeutically valuable molecules (Cao Sheng-li, 2004).

Analytical and Spectral Studies

In analytical chemistry, derivatives of this compound have been used in studying the properties of organic ligands containing the furan ring. These studies provide valuable insights into the ligands' chelating properties and their potential applications in creating new materials or as part of catalytic systems (H. Patel, 2020).

Antitumor and Tubulin Inhibition

Derivatives of this compound have also been investigated for their antiproliferative properties, particularly targeting tubulin at the colchicine binding site. These studies are crucial for developing new antimitotic agents for cancer treatment, highlighting the compound's significance in medicinal chemistry (R. Romagnoli, et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of Methyl 2-amino-5-ethylbenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Pharmacokinetics

The compound’s molecular weight is 179.22 , which suggests it may have good bioavailability due to its relatively small size.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDZGWIALYBAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)

![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2582647.png)